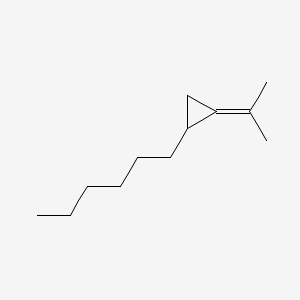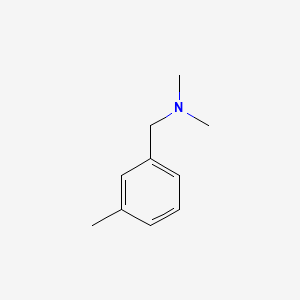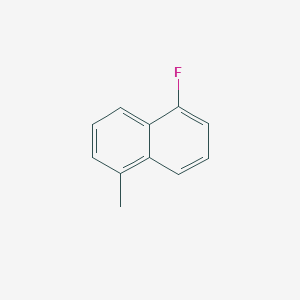
1-Methoxy-5-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the fifth carbon of the naphthalene ring.
Preparation Methods
The synthesis of 1-Methoxy-5-phenylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenylmethanol.
Methoxylation: The naphthalene undergoes methoxylation using methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-Methoxy-5-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-5-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methoxy-5-phenylnaphthalene exerts its effects is primarily through interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and context of its use .
Comparison with Similar Compounds
1-Methoxy-5-phenylnaphthalene can be compared with other similar compounds such as:
1-Methoxynaphthalene: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
5-Phenylnaphthalene: Lacks the methoxy group, which may affect its reactivity and interactions.
Podophyllotoxin: A related arylnaphthalene with significant biological activity, particularly in cancer treatment.
The uniqueness of this compound lies in its combined methoxy and phenyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61982-86-3 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methoxy-5-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-12-6-10-15-14(9-5-11-16(15)17)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
HFQIAVUZNKKUHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


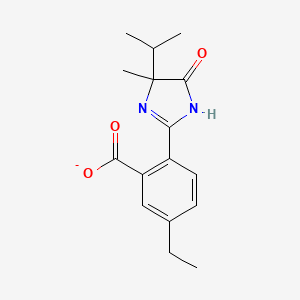
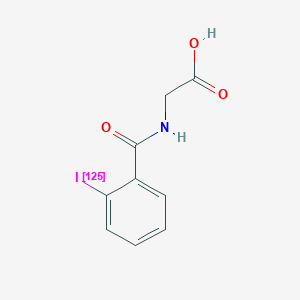
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
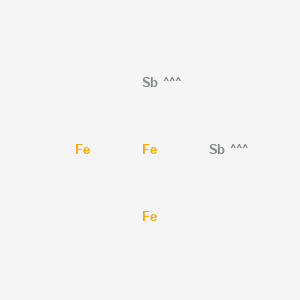
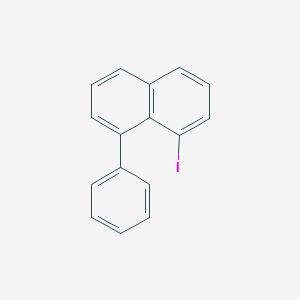
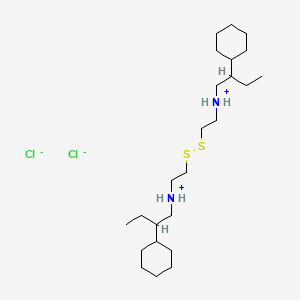


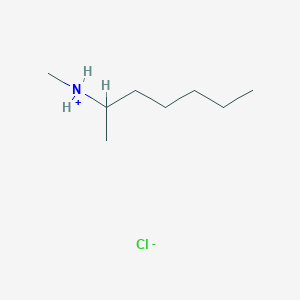
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
